Cas no 2640964-17-4 (N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide)

N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is a specialized heterocyclic compound featuring a triazolopyrimidine core linked to a pyrrolidine carboxamide moiety. Its structural complexity confers high binding affinity and selectivity, making it valuable in medicinal chemistry and pharmaceutical research. The tert-butyl group enhances steric stability, while the triazolopyrimidine scaffold contributes to its potential as a kinase inhibitor or bioactive intermediate. This compound is particularly useful in the development of targeted therapies due to its optimized pharmacokinetic properties and ability to modulate specific biological pathways. Its synthetic versatility allows for further derivatization, supporting applications in drug discovery and biochemical studies.
N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide structure
2640964-17-4 structure
Product Name:N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide
CAS No:2640964-17-4
MF:C15H22N6O
MW:302.374782085419
CID:5318549
PubChem ID:155799841
Update Time:2025-06-29

N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2640964-17-4
    • N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide
    • AKOS040724233
    • F6752-7460
    • Inchi: 1S/C15H22N6O/c1-10-7-12(21-14(18-10)16-9-17-21)20-6-5-11(8-20)13(22)19-15(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,19,22)
    • InChI Key: AUZGJTDXEJFWHH-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2=CC(C)=NC3=NC=NN23)CC1)NC(C)(C)C

Computed Properties

  • Exact Mass: 302.18550935g/mol
  • Monoisotopic Mass: 302.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.4Ų

N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide Pricemore >>

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N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide Related Literature

Additional information on N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide

Introduction to N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide (CAS No. 2640964-17-4)

N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2640964-17-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is characterized by a combination of heterocyclic rings, including a pyrrolidine moiety and a triazolopyrimidine derivative. The presence of these functional groups contributes to the compound's ability to interact with various biological targets, thereby influencing its potential therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of bioisosteric replacements and structure-activity relationship (SAR) studies in optimizing drug candidates. The compound in question exemplifies these principles through its intricate architecture, which includes a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin core. This core structure has been extensively studied for its ability to modulate enzyme activity and cellular pathways, making it a valuable scaffold for developing novel therapeutic agents.

In the context of contemporary pharmaceutical research, N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide has been investigated for its potential role in addressing various diseases. Notably, studies have explored its interaction with proteins involved in inflammation and immune response, suggesting that it may serve as a lead compound for developing treatments against chronic inflammatory conditions. The N-terminal tert-butyl group further enhances the compound's metabolic stability and bioavailability, which are critical factors in drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These methodologies align with the broader trends in synthetic chemistry aimed at improving efficiency and sustainability in drug production.

Evaluation of the pharmacokinetic properties of N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide has revealed promising characteristics that make it suitable for further development. Studies indicate favorable solubility profiles and moderate oral bioavailability, which are essential for clinical efficacy. Additionally, preliminary toxicology assessments have shown no significant adverse effects at tested doses, reinforcing its potential as a safe candidate for therapeutic use.

The biological activity of this compound has been further explored through in vitro and in vivo experiments. Research has demonstrated its ability to inhibit specific enzymes implicated in disease pathogenesis. For instance, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Such findings underscore the compound's potential as an anti-inflammatory agent.

Moreover, the structural diversity inherent in N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this molecule with altered functional groups or substituents to improve selectivity and reduce off-target effects. This approach aligns with the modern paradigm of precision medicine, where tailored therapeutics are designed to address specific disease mechanisms.

The integration of computational methods into drug discovery has also played a pivotal role in understanding the behavior of N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanism-of-action (MoA), guiding experimental design and optimization efforts.

Future directions in research on this compound include large-scale synthesis for preclinical testing and clinical trials if initial results are promising. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these processes by leveraging complementary expertise and resources. The ultimate goal is to translate laboratory findings into safe and effective treatments that improve patient outcomes.

In summary,N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,...

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